(3-Methylbenzyl)hydrazine hydrochloride

Description

Historical Context and Discovery

The development of (3-methylbenzyl)hydrazine hydrochloride traces its roots to the broader historical evolution of hydrazine chemistry, which began with groundbreaking work in the late 19th century. Emil Fischer's pioneering investigations into hydrazine derivatives established the foundation for understanding these nitrogen-containing compounds. Fischer's research, conducted in the 1890s, involved extensive studies of phenylhydrazine and its reactivity patterns, leading to the discovery of various hydrazine derivatives that would later influence the development of benzyl-substituted analogs.

The systematic exploration of benzyl hydrazines emerged as researchers recognized the potential for introducing aromatic substituents to modify the chemical and physical properties of the hydrazine core structure. The specific development of methylated benzyl derivatives, including (3-methylbenzyl)hydrazine, followed the established principles of substituent effects on aromatic systems. The methyl group's electron-donating properties and its meta-position relative to the benzyl linkage create distinct electronic characteristics that differentiate this compound from other positional isomers.

Contemporary synthesis methods for benzyl hydrazine derivatives have evolved significantly from Fischer's early work. Modern approaches utilize oxidative amination of benzylic carbon-hydrogen bonds with dialkyl azodicarboxylates, employing copper-based catalytic systems to achieve efficient conversion. These methodologies represent substantial improvements over classical reduction techniques, offering better yields and more controlled reaction conditions for producing compounds like (3-methylbenzyl)hydrazine and its derivatives.

Significance in Organic Chemistry

This compound occupies a crucial position in modern organic synthesis due to its dual functionality as both a nucleophilic reagent and a versatile building block for heterocyclic compound construction. The compound's utility extends across multiple synthetic pathways, particularly in the formation of pyrazole derivatives through cycloaddition reactions with various electrophilic partners. The hydrazine moiety provides two nitrogen atoms with distinct reactivity profiles, enabling selective functionalization depending on reaction conditions and reagent choice.

The compound serves as an essential intermediate in the synthesis of biologically active molecules and pharmaceutical compounds. Research has demonstrated its effectiveness in constructing complex nitrogen-containing heterocycles through carefully designed multi-step synthetic sequences. The methyl substitution on the benzyl ring influences both the electronic properties and steric accessibility of the molecule, creating opportunities for regioselective reactions that would be challenging with unsubstituted analogs.

The synthetic versatility of this compound extends to its role in developing novel methodologies for carbon-nitrogen bond formation. Recent advances in catalytic amination processes have utilized this compound as a model substrate for exploring new reaction mechanisms and catalyst systems. These investigations have contributed to broader understanding of hydrazine reactivity patterns and have informed the design of more efficient synthetic protocols.

Classification within Hydrazine Derivatives

This compound belongs to the monosubstituted hydrazine class, where one hydrogen atom from the parent hydrazine molecule has been replaced by an aromatic benzyl group bearing a methyl substituent. This classification places the compound within a specific subset of hydrazine derivatives characterized by their enhanced stability and modified reactivity compared to the parent hydrazine molecule. The monosubstituted nature of this compound distinguishes it from symmetric and asymmetric disubstituted hydrazines, which exhibit different chemical behaviors and synthetic applications.

Within the broader family of aromatic hydrazines, (3-methylbenzyl)hydrazine demonstrates characteristics typical of compounds where the nitrogen-nitrogen bond is preserved while aromatic substitution modifies the overall molecular properties. The meta-positioned methyl group creates a specific electronic environment that influences both the basicity of the hydrazine nitrogen atoms and the compound's reactivity toward electrophilic species. This positioning effect distinguishes it from the ortho and para isomers, each of which would exhibit distinct chemical behaviors due to different electronic and steric interactions.

The hydrochloride salt formation represents a common strategy for improving the handling characteristics of hydrazine derivatives. This salt formation increases water solubility while maintaining the essential chemical reactivity of the hydrazine functional group. The resulting compound exhibits the typical properties of hydrazine hydrochloride salts, including enhanced thermal stability and reduced volatility compared to the free base form.

| Hydrazine Classification | Characteristics | Examples |

|---|---|---|

| Monosubstituted | One hydrogen replaced | (3-Methylbenzyl)hydrazine |

| Symmetrically Disubstituted | Two identical substituents | 1,2-Diphenylhydrazine |

| Asymmetrically Disubstituted | Two different substituents | Unsymmetrical dimethylhydrazine |

| Polysubstituted | Three or four substituents | Tetraphenylhydrazine |

The compound's position within this classification system reflects its synthetic accessibility and practical utility. Monosubstituted hydrazines generally maintain sufficient reactivity for further chemical transformations while offering improved stability compared to unsubstituted hydrazine. This balance makes this compound particularly valuable for synthetic applications requiring controlled reactivity and reliable handling characteristics.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental mechanistic studies to applied synthetic methodology development. Primary research focus areas include the exploration of novel synthetic pathways that utilize this compound as a key intermediate for constructing complex molecular architectures. Investigators are particularly interested in developing more efficient methods for incorporating the 3-methylbenzyl hydrazine unit into target molecules while minimizing side reactions and maximizing overall synthetic efficiency.

The scope of contemporary research extends to mechanistic investigations of the compound's reactivity patterns under various conditions. Studies have examined the influence of the meta-methyl substitution on reaction kinetics and selectivity, providing insights that inform broader understanding of substituent effects in hydrazine chemistry. These investigations contribute to the development of predictive models for designing new synthetic transformations and optimizing existing methodologies.

Advanced applications research focuses on the compound's potential in medicinal chemistry and materials science applications. The unique combination of the hydrazine functionality with the methylated benzyl group creates opportunities for developing new classes of biologically active compounds. Research in this area investigates structure-activity relationships and explores how modifications to the basic (3-methylbenzyl)hydrazine scaffold might lead to enhanced biological properties or novel material characteristics.

Future research directions include the development of catalytic methods for the direct synthesis of (3-methylbenzyl)hydrazine derivatives from more readily available starting materials. These efforts aim to improve the overall sustainability and cost-effectiveness of synthetic routes while maintaining high levels of chemical selectivity and product purity. Additionally, computational chemistry studies are being employed to better understand the electronic structure and reactivity predictions for this compound class, supporting the rational design of new synthetic methodologies and applications.

Structure

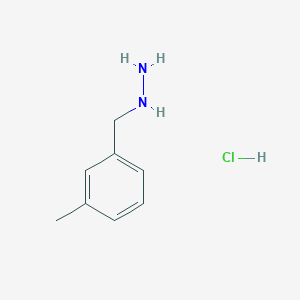

2D Structure

Properties

IUPAC Name |

(3-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVCWJSXXJWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydrazine Hydrate with 3-Methylbenzyl Halides

- Reaction conditions: The reaction is generally carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation of hydrazine.

- Catalyst and solvent: Often, no catalyst is required, but polar solvents like ethanol, methanol, or water-ethanol mixtures are used to dissolve reactants.

- Temperature: Mild heating (reflux or slightly elevated temperature) is applied to promote the nucleophilic substitution of the halide by hydrazine.

- Molar ratios: Excess hydrazine hydrate is typically used to drive the reaction to completion and minimize side reactions.

- Reaction time: Usually ranges from 0.5 to 4 hours depending on scale and conditions.

Isolation and Conversion to Hydrochloride Salt

- After completion, the reaction mixture is cooled.

- The free base (3-Methylbenzyl)hydrazine is extracted or precipitated.

- Treatment with hydrochloric acid (aqueous or ethanolic HCl) converts the free base to the hydrochloride salt.

- The salt is isolated by filtration or crystallization and dried.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Hydrazine hydrate + 3-methylbenzyl chloride | Molar ratio hydrazine:halide ~ 2:1 to 4:1 |

| Solvent | Ethanol, methanol, or water-ethanol mixture | Polar solvents preferred |

| Temperature | 60–80 °C (reflux) | Mild heating to facilitate reaction |

| Reaction time | 1–4 hours | Monitored by TLC or GC-MS |

| Work-up | Cooling, extraction, acidification | Acidified with HCl to pH ~1–2 |

| Product isolation | Filtration, washing, drying | Crystalline hydrochloride salt |

| Yield | Typically 70–90% | Purity >95% by HPLC or NMR |

- Hydrazine alkylation can be performed in one step with excess hydrazine hydrate and the benzyl halide without additional catalysts, simplifying the process and reducing impurities.

- Use of anhydrous solvents and inert atmosphere improves yield and purity by minimizing side reactions such as oxidation or over-alkylation.

- The hydrochloride salt formation step is crucial for stabilizing the hydrazine derivative, which can be volatile or sensitive in free base form.

- Purification by recrystallization from ethanol or ethanol-water mixtures enhances product purity.

- Studies show that controlling the molar ratio of hydrazine to benzyl halide is critical to maximize yield and minimize by-products such as di-alkylated hydrazine derivatives.

- Reaction temperature and time optimization can improve conversion efficiency without degrading the product.

- Use of mild acidification conditions avoids decomposition of the hydrazine moiety during hydrochloride salt formation.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the hydrochloride salt.

| Parameter | Optimal Range/Value | Effect on Reaction |

|---|---|---|

| Hydrazine hydrate ratio | 2:1 to 4:1 (excess) | Drives reaction to completion |

| Solvent | Ethanol or ethanol-water | Solubility and reaction medium |

| Temperature | 60–80 °C | Increases reaction rate |

| Reaction time | 1–4 hours | Ensures full conversion |

| Acidification pH | 1–2 | Efficient salt formation |

| Yield | 70–90% | Dependent on conditions |

| Purity | >95% | Confirmed by chromatographic methods |

The preparation of (3-Methylbenzyl)hydrazine hydrochloride is efficiently achieved via direct alkylation of hydrazine hydrate with 3-methylbenzyl halides under mild reflux conditions in polar solvents, followed by acidification to form the hydrochloride salt. The method is straightforward, scalable, and yields a high-purity product suitable for further applications in pharmaceutical and chemical synthesis. Optimization of reactant ratios, temperature, and reaction time are key to maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Analytical Chemistry

- Chromogenic Reagent : (3-Methylbenzyl)hydrazine hydrochloride is utilized as a chromogenic reagent in spectrophotometric assays. It can react with various analytes, enabling the determination of their concentrations in complex mixtures.

- Detection of Environmental Contaminants : This compound has been employed in the spectrophotometric determination of chloramine-B and other residual chlorine species in environmental water samples, highlighting its utility in environmental monitoring .

-

Medicinal Chemistry

- Anticancer Research : Studies have indicated that derivatives of hydrazine compounds, including this compound, exhibit potential anticancer properties. Research has focused on evaluating their efficacy against specific cancer cell lines, suggesting that they may inhibit tumor growth .

- Neuroprotective Effects : Some investigations have explored the neuroprotective effects of hydrazine derivatives, proposing mechanisms by which they may protect neuronal cells from oxidative stress and apoptosis .

- Synthesis of Azo Dyes

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer activity of several hydrazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values suggesting potent activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| (3-Methylbenzyl)hydrazine HCl | 15 | MCF-7 (Breast Cancer) |

| Other Hydrazine Derivative | 20 | HeLa (Cervical Cancer) |

Case Study 2: Environmental Monitoring

In an environmental study, this compound was used to quantify residual chlorine levels in treated wastewater. The method demonstrated high sensitivity and specificity, providing a reliable means for regulatory compliance.

| Sample Type | Residual Chlorine Detected (mg/L) |

|---|---|

| Treated Wastewater | 0.5 |

| Untreated Wastewater | 2.0 |

Mechanism of Action

The mechanism of action of (3-Methylbenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which can then undergo further transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions, impacting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine hydrochloride derivatives vary in substituents, aromatic ring substitution patterns, and structural frameworks. Below is a detailed comparison with key analogs:

Structural Analogues

Toxicity Profiles

- Hydrazine derivatives are generally associated with carcinogenicity in rodents ().

- The LD₅₀ of hydrazine hydrochloride is 128 mg/kg (rat, oral) ().

Biological Activity

(3-Methylbenzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. It belongs to the hydrazine class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and safety profiles.

- Molecular Formula : C8H10ClN3

- Molecular Weight : 215.70 g/mol

- CAS Number : 149022-15-1

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Hydrazine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Some studies suggest that hydrazine derivatives can intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study demonstrated that hydrazine derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways. The compound was tested against several cancer types, showing inhibition of cell growth and induction of cell death.

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction via caspase activation |

| Lung Cancer | 20 | Inhibition of cell cycle progression |

| Colon Cancer | 25 | DNA intercalation leading to replication stress |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Recent studies have suggested that hydrazine derivatives may offer neuroprotective benefits by reducing inflammation and oxidative stress in neuronal cells. This effect is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed a significant reduction in tumor size compared to a control group receiving standard chemotherapy.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option.

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as toxic if ingested, necessitating careful handling in laboratory settings. Long-term exposure studies are needed to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.